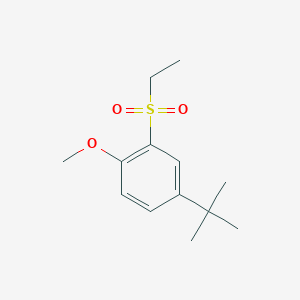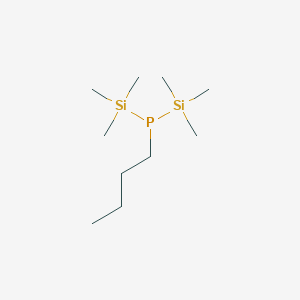
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane is an organosilicon compound that features a unique combination of silicon, phosphorus, and butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane typically involves the reaction of hexamethyldisilane with a suitable phosphorus-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can lead to the formation of different silanes and phosphines.
Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce simpler silanes and phosphines.
Aplicaciones Científicas De Investigación
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-phosphorus interactions in biological systems.
Industry: Used in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon and phosphorus atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved may include the formation of stable complexes and the modulation of biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butyl-1,1,1,3,3,3-hexamethyltrisilane
- 2-Butyl-1,1,1,3,3,3-hexamethylsilane
- 2-Butyl-1,1,1,3,3,3-hexamethylphosphane
Uniqueness
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane is unique due to the presence of both silicon and phosphorus atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
88721-60-2 |
|---|---|
Fórmula molecular |
C10H27PSi2 |
Peso molecular |
234.47 g/mol |
Nombre IUPAC |
butyl-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C10H27PSi2/c1-8-9-10-11(12(2,3)4)13(5,6)7/h8-10H2,1-7H3 |
Clave InChI |
LWZSKJPRHYWGDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCP([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)

![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)

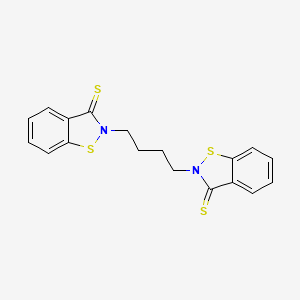
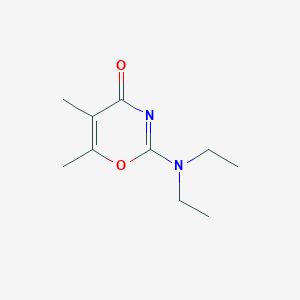
![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)


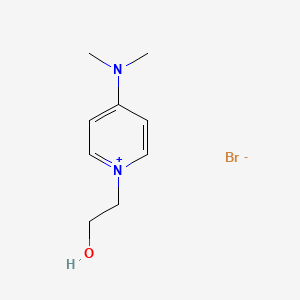
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
